N-Acetyl-DL-methioninamide
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Overview
Description
N-Acetyl-DL-methioninamide is a chemical compound with the molecular formula C7H14N2O2S and a molecular weight of 190.266 g/mol . It is a derivative of methionine, an essential amino acid, and is characterized by the presence of an acetyl group attached to the nitrogen atom of the methionine molecule. This compound is often used in scientific research and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Acetyl-DL-methioninamide can be synthesized through the acetylation of DL-methionine using acetic anhydride in the presence of a suitable solvent such as acetic acid . The reaction typically involves heating the mixture to facilitate the acetylation process. The product is then purified through crystallization or other separation techniques.
Industrial Production Methods
In industrial settings, the production of this compound often involves the enzymatic conversion of DL-methionine after acetylation. The L-isomer is subsequently converted by L-amino acylase to obtain L-methionine, which is then separated and purified . This method ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-DL-methioninamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as pyridinium chlorochromate in an aqueous medium.
Reduction: Reduction reactions can be carried out using suitable reducing agents under controlled conditions.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate in aqueous DMF medium containing perchloric acid.
Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of sulfoxides or sulfones .
Scientific Research Applications
N-Acetyl-DL-methioninamide has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of N-Acetyl-DL-methioninamide involves its interaction with specific molecular targets and pathways. It is known to participate in various biochemical processes, including:
Enzyme Inhibition: Acts as an inhibitor of certain enzymes, affecting metabolic pathways.
Cell Signaling: Modulates cell signaling pathways by interacting with receptors and other cellular components.
Antioxidant Activity: Exhibits antioxidant properties, protecting cells from oxidative stress.
Comparison with Similar Compounds
N-Acetyl-DL-methioninamide can be compared with other similar compounds, such as:
- N-Acetyl-DL-alaninamide
- N-Acetyl-DL-tyrosinamide
- N-Acetyl-DL-serinamide
- N-Acetyl-DL-leucinamide
- N-Acetyl-DL-ethionine
- N-Acetyl-DL-norleucine
- N-Acetyl-DL-prolinamide
- N-Acetyl-DL-phenylalanine
- N-Acetyl-DL-tyrosine
These compounds share similar structural features but differ in their specific functional groups and biological activities. This compound is unique due to its specific acetylation pattern and its role in various biochemical processes.
Properties
IUPAC Name |
2-acetamido-4-methylsulfanylbutanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2S/c1-5(10)9-6(7(8)11)3-4-12-2/h6H,3-4H2,1-2H3,(H2,8,11)(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJQATZBTQNYZFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CCSC)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60325-30-6 |
Source
|
Record name | N-ACETYL-DL-METHIONINAMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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